molecular formula C9H11ClN2O B6351134 (5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride CAS No. 1158646-45-7

(5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride

Cat. No.: B6351134
CAS No.: 1158646-45-7
M. Wt: 198.65 g/mol
InChI Key: WFHMYLZNATUEPR-UHFFFAOYSA-N
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Chemical Reactions Analysis

(5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to (5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride include:

Compared to these compounds, this compound is unique due to its specific chemical properties and reactivity, making it suitable for particular research applications .

Biological Activity

(5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzoxazole ring, which is known for its diverse biological activities. The presence of the methylamine group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain benzoxazole derivatives demonstrate selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis25 µg/mL
Compound BCandida albicans50 µg/mL
Compound CEscherichia coli100 µg/mL

Anticancer Activity

Several studies have highlighted the anticancer potential of benzoxazole derivatives. For example, a study on 3-(2-benzoxazol-5-yl)alanine derivatives showed selective cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications to the benzoxazole structure could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Table 2: Cytotoxicity of Benzoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound DMCF-715
Compound EA54920
Compound FPC310

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These interactions can modulate enzyme activity or receptor signaling pathways, influencing cellular processes such as proliferation and apoptosis .

Enzyme Inhibition

Benzoxazole derivatives have been identified as potential inhibitors of various enzymes involved in tumor progression and inflammatory responses. For example, they may act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process and tumorigenesis .

Case Studies

  • Anticancer Study : A recent study evaluated the antitumor efficacy of a series of synthesized benzoxazole derivatives in vitro. The results indicated that several compounds exhibited promising activity against multiple cancer cell lines, suggesting their potential as lead compounds for further development in cancer therapy .
  • Antimicrobial Study : Another research project assessed the antimicrobial efficacy of different benzoxazole derivatives against common pathogens. The findings highlighted the selective activity against Gram-positive bacteria and indicated a need for further modification to enhance efficacy against Gram-negative bacteria .

Properties

IUPAC Name

(5-methyl-1,3-benzoxazol-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c1-6-2-3-8-7(4-6)11-9(5-10)12-8;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHMYLZNATUEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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